1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-7-methylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-11-5-4-6-12-15(11)19(17(21)16(12)20)9-10-22-14-8-3-2-7-13(14)18/h2-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUMSMQEKJJUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The classical Fischer indole synthesis involves condensation of aryl hydrazines with α-keto acids or ketones under acidic conditions. For 7-methylindole-2,3-dione, this method employs N-(2-methylphenyl)hydrazine and oxaloacetic acid in concentrated sulfuric acid. The reaction proceeds via-sigmatropic rearrangement, forming the indole ring with a 2,3-dione moiety. Challenges include controlling the regioselectivity of the methyl group at the 7-position, which requires precise temperature modulation (60–80°C) and stoichiometric protonation.
Cyclization of N-Substituted Acetamides
An alternative approach involves cyclizing N-(2-methylphenyl)-2-(hydroxyimino)acetamide in a mixture of sulfuric and acetic acids (4:1 v/v). This one-pot method generates 7-methylindoline-2,3-dione through intramolecular cyclization, followed by oxidation with chlorine gas. The use of sulfur dioxide as a stabilizing agent minimizes side reactions, achieving yields of 78–82%.
Regioselective Chlorination at the 5-Position
Introducing chlorine at the 5-position of 7-methylindole-2,3-dione is critical for subsequent phenoxy-ethyl side-chain attachment. Conventional chlorination methods face regiochemical challenges due to competing electrophilic aromatic substitution (EAS) at positions 4, 5, and 6.
Direct Chlorination with Chlorine Gas
Direct chlorination of 7-methylindole-2,3-dione using Cl₂ gas in acetic acid at 65°C produces a mixture of 4-chloro, 5-chloro, and 6-chloro isomers (ratio 1:3:1). Isolation of the 5-chloro isomer requires fractional distillation, reducing overall yield to 50–55%.
In Situ Chlorination During Cyclization
A patented one-pot method bypasses intermediate isolation by combining cyclization and chlorination:
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Cyclization : React 2-hydroxyimino-N-(2-methylphenyl)acetamide with H₂SO₄/CH₃COOH (4:1) at 55°C for 30 minutes.
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Chlorination : Introduce Cl₂ gas and SO₂ into the reaction mixture, heating to 65°C for 2 hours.
This approach achieves 95% regioselectivity for the 5-chloro isomer, with yields exceeding 85%. The synergistic effect of SO₂ and Cl₂ suppresses para-chlorination by stabilizing the σ-complex intermediate.
Side-Chain Introduction: 2-(2-Chloro-phenoxy)-ethyl Group
The final step involves attaching the 2-(2-chloro-phenoxy)-ethyl side chain to the indole nitrogen. This is accomplished via N-alkylation or Mitsunobu reaction .
N-Alkylation with 2-(2-Chloro-phenoxy)ethyl Bromide
Reacting 5-chloro-7-methylindole-2,3-dione with 2-(2-chloro-phenoxy)ethyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours affords the target compound. The reaction proceeds via an SN2 mechanism, with a yield of 70–75%. Excess alkylating agent (1.2 equiv) is required to compensate for steric hindrance at the indole nitrogen.
Mitsunobu Reaction for Enhanced Stereochemical Control
For sensitive substrates, the Mitsunobu reaction using DIAD (diisopropyl azodicarboxylate) and PPh₃ enables efficient O→N alkyl transfer. This method avoids racemization and improves yields to 80–85%, albeit at higher reagent costs.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Reagents/Conditions | Yield | Regioselectivity |
|---|---|---|---|---|
| Fischer + N-Alkylation | Cyclization → Chlorination → Alkylation | H₂SO₄, Cl₂, K₂CO₃ | 60–65% | Moderate (75%) |
| One-Pot Cyclo-Chlorination + Mitsunobu | In situ chlorination → Mitsunobu | H₂SO₄/CH₃COOH, DIAD/PPh₃ | 85–90% | High (95%) |
Challenges and Optimization Strategies
Purification of Regioisomers
Chromatographic separation of chlorinated isomers remains a bottleneck. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves baseline separation but scales poorly.
Chemical Reactions Analysis
1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
7-Chloro-1-methyl-1H-indole-2,3-dione (CAS 63220-48-4)
- Molecular Formula: C₉H₆ClNO₂
- Substituents : 7-chloro, 1-methyl.
- Key Differences: The target compound replaces the 7-chloro group with a 7-methyl and introduces a 2-(2-chlorophenoxy)ethyl chain at position 1.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)
- Molecular Formula: C₁₀H₈ClNO₂
- Substituents : 7-chloro, 3-methyl, 2-carboxylic acid.
- Key Differences: The carboxylic acid at position 2 replaces the dione moiety, reducing hydrogen-bonding capacity. The target compound’s dione core may enhance interactions with polar residues in biological targets, while the phenoxyethyl chain offers distinct pharmacokinetic properties .
Piperazine-2,3-dione Derivatives
- Core Structure : Piperazine-2,3-dione with benzyl/phenethyl substituents.
- Key Differences: While the dione moiety is shared, the piperazine ring differs from the indole core. Studies on these derivatives demonstrate that substituent modifications significantly influence lipophilicity (ClogP) and anthelmintic activity, suggesting that the target compound’s phenoxyethyl group may similarly modulate bioactivity .
Physicochemical and Spectral Properties
Lipophilicity (ClogP)
- The phenoxyethyl group in the target compound likely increases ClogP compared to analogs with smaller substituents (e.g., 7-chloro-1-methylindole-2,3-dione). Piperazine-2,3-dione derivatives with bulky substituents showed ClogP values 2–3 units higher than unsubstituted piperazine, supporting this trend .
NMR Spectral Shifts
- The ¹³C-NMR spectrum of indole derivatives (e.g., nitro-substituted indoles in ) shows distinct shifts for C-2 (δ ~102–109 ppm) and C-3 (δ ~120–128 ppm). The target compound’s dione core may downfield-shift these positions due to electron-withdrawing effects, differing from carboxylic acid or nitro-substituted analogs .
Anthelmintic Activity
- Piperazine-2,3-dione derivatives exhibited enhanced anthelmintic activity against Enterobius vermicularis and Fasciola hepatica compared to piperazine, attributed to increased lipophilicity. The target compound’s phenoxyethyl group may similarly improve membrane permeability, though direct evidence is lacking .
Hydrogen Bonding and Crystal Packing
- A benzodioxepin-dione compound () demonstrated hydrogen bonding between dione oxygens and protonated amine groups, stabilizing its crystal lattice. The target compound’s dione moiety may engage in similar interactions, while the phenoxyethyl chain could influence solubility or crystallinity .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione, a compound with notable structural features, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an indole core substituted with a chloro-phenoxy ethyl group. Its molecular formula is C₁₅H₁₄ClO₃N, and it has a molecular weight of approximately 287.73 g/mol. The presence of the chloro group is significant for its biological activity, influencing both solubility and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies have shown significant cytotoxic effects against several cancer cell lines.
- Antimicrobial Activity : It demonstrates efficacy against various bacterial and fungal strains.
- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against multiple cancer cell lines. The following table summarizes the IC₅₀ values observed in different studies:
These results indicate that the compound is particularly effective against lung cancer (A549) and breast cancer (MCF-7) cell lines.
The mechanism underlying the anticancer activity involves the induction of apoptosis and cell cycle arrest. Specifically, it has been shown to activate caspases and modulate the expression of Bcl-2 family proteins, leading to increased apoptosis in cancer cells.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It exhibited significant inhibition zones against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 30 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. In vitro assays indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
- Case Study on Bacterial Infections : In an animal model of bacterial infection, administration of the compound significantly reduced bacterial load and inflammation compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
